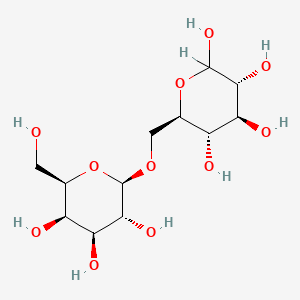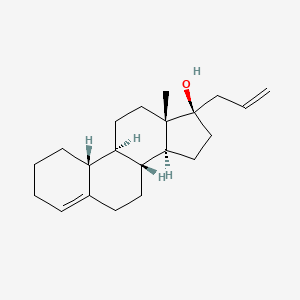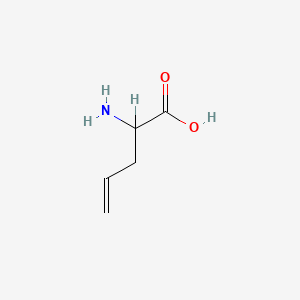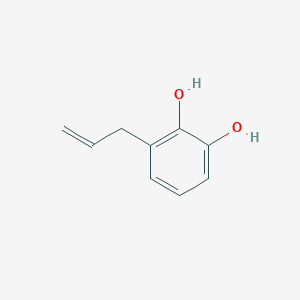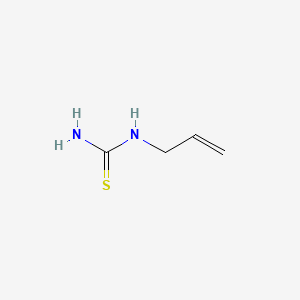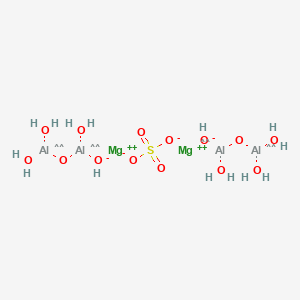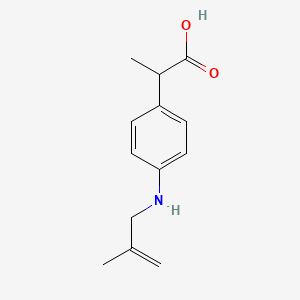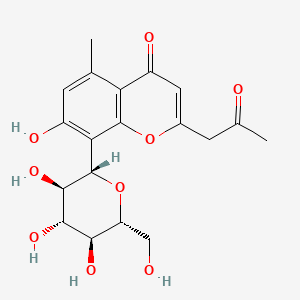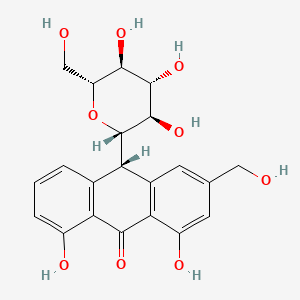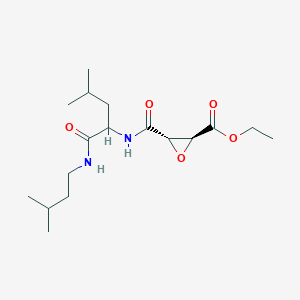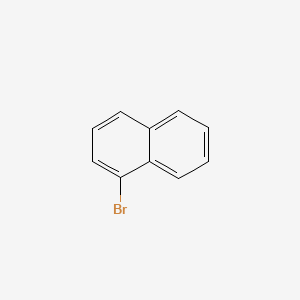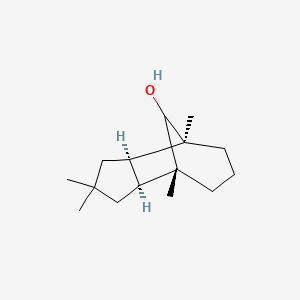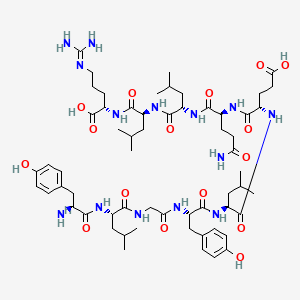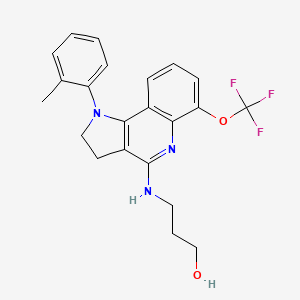
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-
Vue d'ensemble
Description
AU-006 is an anti-ulcer drug which is effective in the treatment of gastric ulcers by inhibiting gastric acid secretion.
Applications De Recherche Scientifique
Structural Studies and Polymorphism
- Hydrogen Bonding and Polymorphism: Research on amino alcohols similar to 1-Propanol reveals their interaction with quinaldinic acid, leading to the formation of salts. These compounds exhibit diverse hydrogen bonding and π∙∙∙π stacking interactions, which are critical in understanding their polymorphic and structural properties (Podjed & Modec, 2022).
Synthesis and Chemical Behavior
- Synthesis of Derivatives: A study on the synthesis of pyrrolo[3,4-b]quinolin-3-ones from related compounds demonstrates the diverse chemical behavior and potential for creating novel derivatives, significant for further pharmaceutical and chemical applications (Gein, Mar'yasov, & Gein, 2015).
Anticancer and Antitumor Activity
- Potential Anticancer Agents: Compounds like 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, synthesized from related molecules, have shown potent cytotoxic activity against cancer cell lines. This highlights the potential of such compounds as antitumor agents (Huang et al., 2013).
Bioactivity and Pharmacological Potential
- Esters and Amides with Biological Activity: Research on the synthesis of esters and amides from similar compounds has shown significant biological activity, highlighting their potential in pharmacological applications (Stavytskyi et al., 2020).
Antimicrobial Properties
- Antimicrobial Activity: The synthesis of novel derivatives from compounds related to 1-Propanol has revealed promising antimicrobial properties, indicating potential use in treating bacterial and fungal infections (Ashok et al., 2014).
Spectroscopic Properties
- Spectroscopic Analysis: A study on 3-amino-substituted derivatives provides insights into their electronic absorption, excitation, and fluorescence properties, which are essential for understanding their chemical behavior and potential applications in various fields (Al-Ansari, 2016).
Diuretic Properties
- Diuretic Activity: A particular modification of a 1H-pyrrolo[3,2,1-ij]quinoline derivative, related to the compound , has been found to possess strong diuretic properties, suggesting its potential use as a hypertension remedy (Shishkina et al., 2018).
Propriétés
Numéro CAS |
220831-12-9 |
|---|---|
Nom du produit |
1-Propanol, 3-((2,3-dihydro-1-(2-methylphenyl)-6-(trifluoromethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- |
Formule moléculaire |
C22H22F3N3O2 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
3-[[1-(2-methylphenyl)-6-(trifluoromethoxy)-2,3-dihydropyrrolo[3,2-c]quinolin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C22H22F3N3O2/c1-14-6-2-3-8-17(14)28-12-10-16-20(28)15-7-4-9-18(30-22(23,24)25)19(15)27-21(16)26-11-5-13-29/h2-4,6-9,29H,5,10-13H2,1H3,(H,26,27) |
Clé InChI |
NFHOOEAJZHDDNB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO |
SMILES canonique |
CC1=CC=CC=C1N2CCC3=C2C4=C(C(=CC=C4)OC(F)(F)F)N=C3NCCCO |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(2-methylphenyl)-4-((3-hydroxypropyl)amino)-6-trifluoromethoxy-2,3-dihydropyrrolo(3,2-c)quinoline AU 006 AU-006 AU006 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

